2,4-Dimethyl-4'-morpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a morpholinomethyl group attached to the benzophenone core, which imparts unique chemical and physical properties to the molecule. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dimethyl-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV light.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: Utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s morpholinomethyl group enhances its solubility and reactivity, making it an effective photoinitiator .
Comparison with Similar Compounds
4,4’-Dimethylbenzophenone: Similar structure but lacks the morpholinomethyl group, resulting in different reactivity and applications.
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: Another photoinitiator with a different substitution pattern, used in similar applications.
Uniqueness: 2,4-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts enhanced solubility and reactivity. This makes it particularly effective as a photoinitiator in polymerization reactions, distinguishing it from other benzophenone derivatives .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMFIORVIMASLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642636 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-05-3 |
Source
|
Record name | Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.